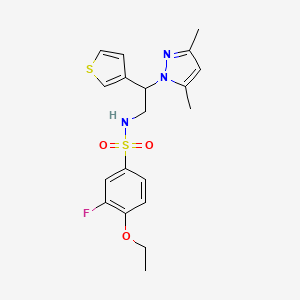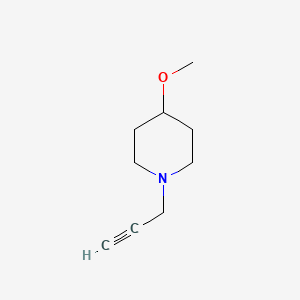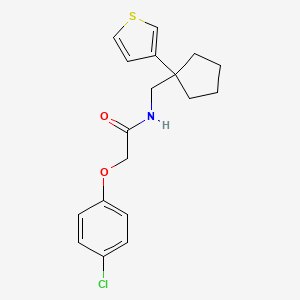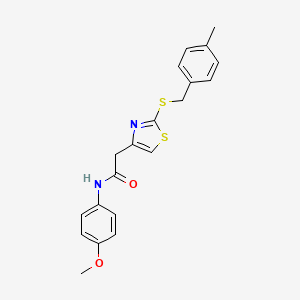![molecular formula C18H13F6NO B2680741 (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one CAS No. 339017-28-6](/img/structure/B2680741.png)
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline. It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction and N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, organocatalyst .Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)aniline, a component of the requested compound, is C8H5F6N . The InChI Key is CDIDGWDGQGVCIB-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 3,5-Bis(trifluoromethyl)aniline has been used in various synthesis reactions, including the creation of Schiff’s base and 5,7-bis(trifluoromethyl)aniline .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)aniline is a clear colorless to yellow to yellow-brown or pale brown liquid . It has a refractive index of 1.4320-1.4360 @ 20°C . It is not miscible in water .Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Catalysis
Synthesis of Diarylamines : The study by Itoh et al. (2002) discusses using trifluoroacetate and phenyliodine(III) bis(trifluoroacetate) for synthesizing acetyldiarylamines, showcasing the reactivity of anilides with electronegative groups like trifluoroacetyl (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
C-H Bond Activation : Wang et al. (2019) explored the use of 3,5-bis(trifluoromethyl)aniline as a transient directing group in palladium-catalyzed dehydrogenative cross-coupling, highlighting its role in C-H bond activation (Wang, Xu, Sun, Yu, Li, & Zhang, 2019).
Material Science and Luminescence
- Electroluminescent Materials : A study by Doi et al. (2003) investigates amorphous molecular materials with bipolar character for electroluminescence, where compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline show potential for use in organic LEDs (Doi, Kinoshita, & Okumoto, 2003).
Coordination Chemistry and Metal Complexes
- Metal-Organic Frameworks : Chen et al. (2017) developed a Zn-MOF (metal–organic framework) using a dual-emissive ligand for ultrafast water sensing and thermal imaging. This framework exhibits dynamic reversible coordination behavior responsive to water on a molecular level (Chen, Ye, Wang, Pan, Yin, Wei, Zhang, Wu, Fan, & Su, 2017).
Analytical Chemistry
- Fluorescence Sensing : Research by Purkait et al. (2018) introduces a Schiff base fluorescent chemosensor for detecting Zn2+, Cd2+, and I−, demonstrating its application in water quality analysis and constructing logic gates (Purkait, Dey, & Sinhaa, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)


![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)

